molecular formula C25H21BrFN3O4S B13852251 (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole

(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole

Cat. No.: B13852251
M. Wt: 558.4 g/mol
InChI Key: MUHSDOODHXYIEX-PKTZIBPZSA-N
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Description

(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a bromine and fluorine-substituted phenyl ring, a nitro group, and a tosyl-protected nitrogen atom. These structural elements contribute to its reactivity and potential utility in chemical synthesis and biological studies.

Preparation Methods

The synthesis of (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyrido[2,3-b]indole structure, followed by the introduction of the bromine and fluorine substituents on the phenyl ring. The nitro group is then introduced through nitration reactions, and the tosyl group is added to protect the nitrogen atom. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole include:

Properties

Molecular Formula

C25H21BrFN3O4S

Molecular Weight

558.4 g/mol

IUPAC Name

(3S,4S)-4-(4-bromo-2-fluorophenyl)-9-methyl-1-(4-methylphenyl)sulfonyl-3-nitro-3,4-dihydro-2H-pyrido[2,3-b]indole

InChI

InChI=1S/C25H21BrFN3O4S/c1-15-7-10-17(11-8-15)35(33,34)29-14-22(30(31)32)23(18-12-9-16(26)13-20(18)27)24-19-5-3-4-6-21(19)28(2)25(24)29/h3-13,22-23H,14H2,1-2H3/t22-,23+/m1/s1

InChI Key

MUHSDOODHXYIEX-PKTZIBPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]([C@@H](C3=C2N(C4=CC=CC=C43)C)C5=C(C=C(C=C5)Br)F)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C3=C2N(C4=CC=CC=C43)C)C5=C(C=C(C=C5)Br)F)[N+](=O)[O-]

Origin of Product

United States

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